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Introduction
G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4),

has emerged as a critical regulator of a diverse range of physiological processes, including

metabolism, inflammation, and hormone secretion.[1][2][3] As a receptor for long-chain fatty

acids (LCFAs), particularly omega-3 fatty acids, GPR120 is a promising therapeutic target for

metabolic disorders such as obesity and type 2 diabetes, as well as inflammatory diseases.[4]

[5] This technical guide provides a comprehensive overview of the GPR120 Gαq/11-coupled

signaling pathway, from ligand activation to downstream cellular responses. It includes a

compilation of quantitative data for key agonists, detailed experimental protocols for studying

the pathway, and visual diagrams to elucidate the complex signaling cascades and workflows.

Core Signaling Pathway: GPR120-Gαq/11 Axis
The canonical signaling pathway initiated by GPR120 activation involves its coupling to the

heterotrimeric G-protein subunit Gαq/11.[6][7] This interaction triggers a cascade of intracellular

events, leading to a variety of cellular responses.

Upon binding of an agonist, such as the omega-3 fatty acid docosahexaenoic acid (DHA),

GPR120 undergoes a conformational change that facilitates the exchange of GDP for GTP on

the Gαq/11 subunit.[8] This activation causes the dissociation of the Gαq/11-GTP complex from
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the Gβγ dimer. The activated Gαq/11-GTP then binds to and activates phospholipase C-β

(PLCβ).[1][9][10]

PLCβ, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a

membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and

diacylglycerol (DAG).[1][10] IP3 diffuses into the cytoplasm and binds to its receptor on the

endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol.

[11][12] The subsequent increase in intracellular calcium concentration, along with DAG,

activates various isoforms of protein kinase C (PKC).[13] Activated PKC can then

phosphorylate a multitude of downstream target proteins, including components of the mitogen-

activated protein kinase (MAPK) cascade, such as extracellular signal-regulated kinase (ERK),

ultimately influencing gene expression and cellular function.[1]
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GPR120 Gαq/11 Signaling Pathway.

Quantitative Data on GPR120 Agonists
The potency of various compounds to activate GPR120 is a critical piece of information for

researchers and drug developers. The following tables summarize the half-maximal effective
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concentration (EC50) and half-maximal inhibitory concentration (IC50) values for a selection of

natural and synthetic GPR120 agonists. These values are derived from different functional

assays that measure distinct points in the signaling cascade.

Table 1: EC50 Values of Natural Fatty Acids for GPR120 Activation

Fatty Acid Assay Type Cell Line EC50 (µM) Reference(s)

Docosahexaenoi

c Acid (DHA)
SRE-luciferase HEK293 1-10 [1]

Eicosapentaenoi

c Acid (EPA)
SRE-luciferase HEK293 1-10 [1]

α-Linolenic Acid

(ALA)

Calcium

Mobilization
CHO-hGPR120 ~10-100 [5]

Palmitoleate

(C16:1n7)
SRE-luciferase HEK293 1-10 [1]

Table 2: EC50/IC50 Values of Synthetic GPR120 Agonists and Antagonists
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Compound Type Assay Type Cell Line EC50/IC50
Reference(s
)

TUG-891 Agonist

Calcium

Mobilization

(human)

-
43.7 nM

(pEC50 7.36)
[14][15]

TUG-891 Agonist

Calcium

Mobilization

(mouse)

-
17.0 nM

(pEC50 7.77)
[15]

GW9508 Agonist
Calcium

Mobilization
HEK293

2.2 µM

(pEC50 5.46)
[2][3][6][16]

Compound A

(cpdA)
Agonist

β-arrestin

Recruitment
- ~0.35 µM

[2][11][17][18]

[19]

NCG21 Agonist
ERK

Activation

HEK293-

GPR120

Potent

Activator
[20]

Grifolic Acid

Partial

Agonist/Anta

gonist

ERK

Activation/Ca

2+

Mobilization

FFA4-

expressing

cells

- [2]

AZ13581837 Agonist

Calcium

Mobilization

(human)

CHO-

hGPR120
120 nM [21]

AZ13581837 Agonist
β-arrestin

Recruitment

U2OS-

hGPR120
5.2 nM [21]

AH-7614 Antagonist
BRET

Competition
- - [22]

GSK137647A Agonist
Calcium

Mobilization

HEK293-

hGPR120
42 nM [23]

Experimental Protocols
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This section provides detailed methodologies for key experiments used to investigate GPR120

Gαq/11-coupled signaling.

Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following

GPR120 activation.

Materials:

Cells expressing GPR120 (e.g., HEK293 or CHO cells)

Black, clear-bottom 96- or 384-well plates

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

Pluronic F-127

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

Probenecid

GPR120 agonists

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)

Procedure:

Cell Plating: Seed GPR120-expressing cells into black, clear-bottom microplates and culture

overnight to allow for cell adherence.

Dye Loading:

Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM), Pluronic F-127 (0.02-

0.04%), and probenecid (2.5 mM) in HBSS with HEPES.

Remove the culture medium from the cells and add the loading buffer.

Incubate the plate at 37°C for 30-60 minutes in the dark.
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Agonist Preparation: Prepare serial dilutions of GPR120 agonists in HBSS with HEPES.

Measurement:

Place the cell plate into the fluorescence plate reader.

Establish a stable baseline fluorescence reading.

Add the agonist solutions to the wells and immediately begin recording the fluorescence

intensity (Ex/Em ~494/516 nm for Fluo-4) over time (typically 1-3 minutes).

Data Analysis: The change in fluorescence intensity over baseline is proportional to the

increase in intracellular calcium. Dose-response curves can be generated to determine the

EC50 of the agonists.
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Calcium Mobilization Assay Workflow.
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Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the production of inositol phosphates, a direct downstream product of

PLCβ activation. The IP-One HTRF assay is a common method.

Materials:

Cells expressing GPR120

White 96- or 384-well plates

Stimulation buffer containing Lithium Chloride (LiCl)

IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1-cryptate antibody)

GPR120 agonists

HTRF-compatible plate reader

Procedure:

Cell Plating: Plate GPR120-expressing cells in white microplates and culture overnight.

Cell Stimulation:

Remove the culture medium.

Add stimulation buffer containing LiCl and various concentrations of the GPR120 agonist.

Incubate at 37°C for a specified time (e.g., 30-60 minutes).

Detection:

Add the IP1-d2 conjugate and the anti-IP1-cryptate antibody to the wells.

Incubate at room temperature for 1 hour to allow for the competitive binding to reach

equilibrium.
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Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at

620 nm and 665 nm.

Data Analysis: The ratio of the fluorescence signals is inversely proportional to the amount of

IP1 produced. A standard curve is used to quantify the IP1 concentration.

β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay measures the interaction of β-arrestin with the activated GPR120, a key event in

receptor desensitization and an alternative signaling pathway.

Materials:

PathHunter® GPR120 β-Arrestin cell line

White, clear-bottom 384-well plates

PathHunter® Cell Plating Reagent

GPR120 agonists

PathHunter® Detection Reagents

Chemiluminescent plate reader

Procedure:

Cell Plating: Resuspend the PathHunter® cells in the provided plating reagent and dispense

into the microplate. Incubate overnight.

Compound Addition: Add serial dilutions of the GPR120 agonists to the cells.

Incubation: Incubate the plate at 37°C for 90 minutes.

Detection:

Equilibrate the plate to room temperature.

Add the PathHunter® Detection Reagent.
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Incubate at room temperature for 60 minutes in the dark.

Measurement: Read the chemiluminescent signal using a plate luminometer.

Data Analysis: The luminescence signal is directly proportional to the extent of β-arrestin

recruitment.

ERK Phosphorylation Assay (Western Blot)
This method detects the phosphorylation of ERK1/2, a downstream target of the GPR120-

Gαq/11-PKC signaling axis.

Materials:

Cells expressing GPR120

Cell culture plates

Serum-free medium

GPR120 agonists

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

SDS-PAGE gels and electrophoresis apparatus

PVDF membrane and transfer apparatus

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:
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Cell Treatment:

Plate cells and grow to 80-90% confluency.

Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

Treat cells with GPR120 agonists for various time points.

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

Protein Quantification: Determine the protein concentration of the lysates (e.g., using a BCA

assay).

Western Blotting:

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with blocking buffer.

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Detect the signal using ECL substrate and an imaging system.

Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK1/2

antibody to normalize for protein loading.

Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated ERK to

total ERK.
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ERK Phosphorylation Western Blot Workflow.
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Conclusion
The GPR120 Gαq/11-coupled signaling pathway represents a pivotal mechanism through

which long-chain fatty acids exert their effects on cellular function, with significant implications

for metabolic and inflammatory homeostasis. This guide has provided a detailed examination of

this pathway, supported by quantitative data and robust experimental protocols. A thorough

understanding of these signaling events and the methodologies to study them is essential for

the continued exploration of GPR120 as a therapeutic target and for the development of novel

agonists and antagonists with clinical potential. The provided diagrams and tables serve as a

quick reference for researchers navigating this complex and exciting field.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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